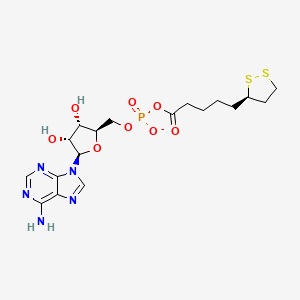

(R)-lipoyl-AMP(1-)

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C18H25N5O8PS2- |

|---|---|

Molekulargewicht |

534.5 g/mol |

IUPAC-Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 5-[(3R)-dithiolan-3-yl]pentanoyl phosphate |

InChI |

InChI=1S/C18H26N5O8PS2/c19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)11(30-18)7-29-32(27,28)31-12(24)4-2-1-3-10-5-6-33-34-10/h8-11,14-15,18,25-26H,1-7H2,(H,27,28)(H2,19,20,21)/p-1/t10-,11-,14-,15-,18-/m1/s1 |

InChI-Schlüssel |

QWEGOCJRZOKSOE-ADUAKINBSA-M |

Isomerische SMILES |

C1CSS[C@@H]1CCCCC(=O)OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |

Kanonische SMILES |

C1CSSC1CCCCC(=O)OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

Herkunft des Produkts |

United States |

Significance of Protein Lipoylation in Central Metabolic Pathways

Protein lipoylation is the covalent attachment of a lipoyl group to a specific lysine (B10760008) residue on a target protein, creating a lipoamide. nih.gov This post-translational modification is indispensable for the catalytic activity of a select group of mitochondrial enzyme complexes that are central to cellular metabolism. nih.govresearchgate.net In mammals, four such enzyme complexes are known to be regulated by lipoylation. nih.govresearchgate.net

These vital enzyme complexes include:

Pyruvate (B1213749) Dehydrogenase Complex (PDC) : This complex is a critical gatekeeper for the entry of carbohydrates into the tricarboxylic acid (TCA) cycle, catalyzing the conversion of pyruvate to acetyl-CoA. nih.govresearchgate.net

α-Ketoglutarate Dehydrogenase Complex (KGDHC) : Functioning within the TCA cycle, this complex catalyzes the conversion of α-ketoglutarate to succinyl-CoA. nih.govresearchgate.net

Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDH) : This complex is essential for the catabolism of the branched-chain amino acids leucine, isoleucine, and valine. nih.govoup.com

Glycine (B1666218) Cleavage System (GCS) : This system is responsible for the breakdown of glycine and plays a role in one-carbon metabolism. nih.govoup.com

Overview of R Lipoyl Amp 1 As a Key Intermediate in Lipoyl Transfer Mechanisms

Enzymatic Synthesis of (R)-Lipoyl-AMP(1-) from (R)-Lipoic Acid and ATP

The synthesis of (R)-lipoyl-AMP(1-) is an ATP-dependent process that activates (R)-lipoic acid for its subsequent transfer to apoproteins. nih.govasm.org This activation is a crucial prerequisite for the lipoylation of enzymes involved in oxidative and one-carbon metabolism. nih.govasm.org

Lipoate Activating Enzyme Catalysis

Lipoate activating enzymes catalyze the formation of the intermediate lipoyl-AMP from lipoate and ATP. nih.govasm.org This is the first step in a two-step reaction. nih.govasm.orgnih.gov In some organisms, this activation and the subsequent transfer are carried out by a single enzyme, while in others, such as mammals, two distinct enzymes are responsible for these two steps. nih.govasm.org The activation reaction involves the adenylation of lipoic acid, a process that requires the C-terminal domain of the bacterial lipoate protein ligase. ebi.ac.uk

Role of Lipoate-Protein Ligase A (LplA) in Adenylation

Lipoate-protein ligase A (LplA) is a key enzyme that facilitates both the activation of exogenous lipoate to lipoyl-AMP and the subsequent transfer of the lipoyl group to the lipoyl domains of target enzymes. uniprot.orguniprot.org Found in organisms like Escherichia coli, LplA is a monomeric enzyme that plays a vital role in the utilization of external lipoate. uniprot.org The adenylation of lipoate by LplA is followed by significant conformational changes in the enzyme, preparing it to bind to the apoprotein for the second step of the reaction. nih.gov The Lys(133) residue of E. coli LplA is essential for both the adenylation and transfer reactions. nih.gov

Below is an interactive data table summarizing the kinetic parameters of Lipoate-Protein Ligase A from Escherichia coli.

| Substrate | Michaelis Constant (KM) | Maximum Velocity (Vmax) | pH Optimum | Inhibitors |

| ATP | 1.9 µM uniprot.org | 40 nmol/min/mg uniprot.org | 5.5 to 8.0 uniprot.org | Cu2+ uniprot.org |

| D,L-lipoic acid | 1.7 µM uniprot.org | 24 nmol/min/mg uniprot.org | 5.5 to 8.0 uniprot.org | 6-seleno-octanoate, 8-thio-octanoate, 8-seleno-octanoate uniprot.org |

| Magnesium ion | 152 µM uniprot.org |

The Exogenous Lipoate Salvage Pathway: (R)-Lipoyl-AMP(1-) as a Crucial Intermediate

The exogenous lipoate salvage pathway allows cells to utilize lipoic acid from the environment. biorxiv.org (R)-lipoyl-AMP(1-) is a pivotal intermediate in this pathway. biorxiv.orgresearchgate.net Lipoate-protein ligases, such as LplA in E. coli and LplJ in Bacillus subtilis, activate exogenous lipoic acid by adenylating it with ATP to form lipoyl-AMP. biorxiv.org This activated lipoyl group is then transferred to specific lysine residues on the H protein of the glycine cleavage system and the E2 subunits of 2-oxoacid dehydrogenases. biorxiv.orguniprot.org This salvage pathway is particularly important in bacteria. biorxiv.org

Distinction from De Novo Lipoyl Group Biosynthesis Pathways

The salvage pathway for lipoate utilization is distinct from the de novo biosynthesis pathway. nih.govasm.org De novo synthesis, as seen in E. coli, begins with the transfer of an octanoyl moiety from octanoyl-acyl carrier protein (ACP) to the lipoyl domain by octanoyl transferase (LipB). nih.govasm.org Subsequently, lipoyl synthase (LipA) inserts sulfur atoms to create the lipoyl group. nih.govasm.org In contrast, the salvage pathway, facilitated by enzymes like LplA, directly utilizes exogenous lipoic acid, activating it to (R)-lipoyl-AMP(1-) before its attachment to proteins. nih.govasm.org While de novo pathways build the lipoyl group from scratch on the target protein, salvage pathways attach a pre-formed lipoate molecule. quizlet.comslideshare.netslideshare.net

The following table outlines the key differences between the de novo and salvage pathways for lipoylation.

| Feature | De Novo Biosynthesis Pathway | Exogenous Lipoate Salvage Pathway |

| Starting Substrate | Octanoyl-ACP nih.govasm.org | Exogenous (R)-Lipoic Acid biorxiv.orgresearchgate.net |

| Key Intermediate | Octanoylated protein nih.govasm.org | (R)-Lipoyl-AMP(1-) biorxiv.orgresearchgate.net |

| Primary Enzymes | Octanoyltransferase (e.g., LipB), Lipoyl synthase (e.g., LipA) nih.govasm.org | Lipoate Activating Enzyme, Lipoate-Protein Ligase (e.g., LplA, LplJ) uniprot.orgbiorxiv.org |

| Mechanism | Synthesis of the lipoyl group directly on the apoprotein. quizlet.comslideshare.netslideshare.net | Activation and transfer of a pre-formed lipoic acid molecule. biorxiv.orgresearchgate.net |

Enzymological Characterization of R Lipoyl Amp 1 Utilization

Lipoyltransferase Catalysis: Transfer of the (R)-Lipoyl Moiety to Acceptor Proteins

Lipoyltransferases, also known as lipoate-protein ligases, are the enzymes responsible for catalyzing the transfer of the (R)-lipoyl group from (R)-lipoyl-AMP(1-) to their protein substrates. uniprot.orgebi.ac.uk This transfer results in the formation of a stable amide bond between the carboxyl group of lipoic acid and the ε-amino group of a specific lysine (B10760008) residue within the acceptor protein. uniprot.orguniprot.org

The covalent attachment of the lipoyl group is highly specific, occurring on a particular N6-ε-lysine residue located within a conserved lipoyl domain. elifesciences.org These domains are structurally conserved modules of approximately 80 amino acids found in the subunits of enzyme complexes like pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase. researchgate.net The target lysine residue is characteristically positioned at the tip of a prominent and flexible β-turn. researchgate.netresearchgate.net This "swinging arm" allows the lipoyl group to move between different active sites within the multienzyme complex, facilitating substrate channeling. researchgate.netnih.gov The structure of the lipoyl domain is a flattened β-barrel composed of two four-stranded anti-parallel β-sheets, which presents the target lysine for modification. researchgate.net

In mammals, lipoyltransferase 1 (LIPT1) is a key mitochondrial enzyme that catalyzes the final step of protein lipoylation. pnas.orggenecards.org Unlike some bacterial counterparts, LIPT1 is not bifunctional; it cannot activate free lipoic acid. Instead, it specifically utilizes pre-formed (R)-lipoyl-AMP as its substrate to transfer the lipoyl moiety to apo-proteins. pnas.orgnih.govnih.gov The crystal structure of bovine LIPT1 revealed that it binds (R)-lipoyl-AMP in a U-shaped conformation within a hydrophobic pocket in its N-terminal domain. nih.gov

Mutations in the LIPT1 gene lead to severe metabolic disorders, including Leigh disease, characterized by deficient lipoylation of the E2 subunits of the pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (α-KGDH) complexes. nih.govpreprints.orgmdpi.comnih.gov Interestingly, LIPT1 deficiency does not typically affect the glycine (B1666218) cleavage system (GCS), suggesting a separate mechanism for the lipoylation of the GCS H-protein in mammals. pnas.orgpreprints.orgmdpi.com LIPT1 transfers the lipoyl group from the GCSH protein, which is lipoylated via a de novo pathway, to the E2 subunits of the dehydrogenase complexes. preprints.orgmdpi.com

In contrast to the mammalian system, the lipoate-protein ligase A (LplA) in many bacteria, such as Escherichia coli, is a bifunctional enzyme. researchgate.netnih.gov LplA catalyzes both the activation of lipoic acid to (R)-lipoyl-AMP and the subsequent transfer of the lipoyl group to acceptor proteins. uniprot.orgnih.gov

Structurally, E. coli LplA consists of a large N-terminal domain (residues 1–244) and a smaller C-terminal domain (residues 253–337). ebi.ac.uknih.gov

N-terminal Domain: This larger domain contains the binding sites for both lipoic acid and ATP and is responsible for the adenylation reaction, forming the (R)-lipoyl-AMP intermediate. ebi.ac.uknih.govbiorxiv.org

C-terminal Domain: The smaller C-terminal domain is crucial for the second step, the transfer of the activated lipoyl group to the apo-protein. nih.govebi.ac.uk Upon formation of lipoyl-AMP, the C-terminal domain undergoes a significant rotational movement of about 180°, which is necessary to position it correctly to bind the acceptor protein and facilitate the transfer reaction. nih.gov

In some archaea, like Thermoplasma acidophilum, the two functions of LplA are carried out by two separate, interacting proteins, LplA-N and LplA-C, which correspond to the N- and C-terminal domains of the bacterial enzyme, respectively. asm.orgnih.gov Both proteins are required for the formation of lipoyl-AMP, but the LplA-N protein alone is sufficient for the transfer of the lipoyl group from the adenylate intermediate to the acceptor protein. asm.orgresearchgate.net

Activity and Substrate Preferences of Mammalian Lipoyltransferase 1 (LIPT1)

Enzyme Kinetics of (R)-Lipoyl-AMP(1-) Dependent Reactions

The kinetics of lipoyltransferases provide insight into the efficiency and mechanisms of these essential modification reactions.

Kinetic studies distinguish between the initial, transient phase of a reaction (pre-steady state) and the subsequent, stable phase (steady state). mit.eduunacademy.comnotesforbiology.com Pre-steady-state analysis, often using rapid-mixing techniques like stopped-flow, allows for the observation of the formation and consumption of reaction intermediates, providing detailed mechanistic information. mit.edunotesforbiology.comnih.gov

For E. coli LplA, pre-steady-state kinetics have shown that large conformational changes occur after the initial adenylation reaction to prepare the enzyme for the second transfer step. nih.gov In the absence of an acceptor protein, the (R)-lipoyl-AMP intermediate can be hydrolyzed. researchgate.net Steady-state analysis of lipoyltransferases helps determine key parameters like the Michaelis constant (Km) and the catalytic rate (kcat), which define the enzyme's affinity for its substrates and its turnover rate. mit.edu For example, the E. coli LplA has a Km for ATP of 1.9 µM and for D,L-lipoic acid of 1.7 µM, with a Vmax of 40 and 24 nmol/min/mg, respectively. uniprot.org

Lipoyltransferases exhibit high specificity and efficiency in recognizing and utilizing (R)-lipoyl-AMP. The binding of (R)-lipoyl-AMP to the enzyme's active site involves numerous interactions. In bovine LIPT1, the lipoyl moiety is buried in a hydrophobic pocket, while the AMP portion is secured by multiple hydrogen bonds. nih.gov These interactions position the reactive carbonyl carbon of the lipoyl group for nucleophilic attack by the ε-amino group of the target lysine on the acceptor protein. nih.gov

The catalytic efficiency of these enzymes is reflected in their kinetic parameters. For instance, studies on the lipoate attachment enzymes in Plasmodium falciparum have quantified the binding affinities (Kd) for lipoyl-AMP. The enzyme PfLipL1 binds to lipoyl-AMP with a Kd of 0.020 µM. vt.edunih.gov The enzyme's structure, including specific residues like Lys133 in E. coli LplA, is essential for both the adenylation and transfer steps, highlighting the intricate mechanism of substrate handling and catalysis. nih.gov

Interactive Data Table: Kinetic Parameters of E. coli Lipoate-Protein Ligase A (LplA)

The following table summarizes the steady-state kinetic constants for E. coli LplA.

| Substrate | Km (µM) | Vmax (nmol/min/mg) |

| ATP | 1.9 | 40 |

| D,L-Lipoic Acid | 1.7 | 24 |

| Magnesium Ion | 152 | - |

| Data sourced from UniProtKB P32099. uniprot.org |

Steady-State and Pre-Steady-State Kinetic Analyses of Lipoyl Transfer

Detailed Reaction Mechanisms Involving (R)-Lipoyl-AMP(1-) Intermediates

The enzymatic utilization of (R)-lipoate involves its activation to a high-energy intermediate, (R)-lipoyl-AMP(1-), which then serves as the donor for the lipoylation of specific protein targets. This process is primarily managed by a class of enzymes known as lipoate-protein ligases (Lpl). asm.org In organisms like Escherichia coli, a single bifunctional enzyme, Lipoate-Protein Ligase A (LplA), catalyzes the entire two-step reaction. frontiersin.orgnih.gov In contrast, mammalian systems employ two distinct enzymes: a lipoate-activating enzyme for the formation of lipoyl-AMP and a separate lipoyl transferase to complete the modification of target proteins. asm.orgfrontiersin.org

ATP-Dependent Activation and Subsequent Acyl Transfer Steps

The covalent attachment of (R)-lipoic acid to its target proteins is a two-step process that begins with the activation of the lipoate's carboxyl group by ATP. nih.govnih.gov This reaction is catalyzed by lipoate-protein ligases, which are found in eukaryotes, most bacteria, and some archaea. nih.gov

The first step, the lipoate adenylation reaction, involves the nucleophilic attack of the carboxylate oxygen of (R)-lipoate on the α-phosphate of ATP. This reaction forms the mixed anhydride (B1165640) intermediate, (R)-lipoyl-AMP, and releases pyrophosphate (PPi). nih.govnih.govasm.org This activated intermediate remains tightly bound within the enzyme's active site. nih.govasm.orgrcsb.org The structure of LplA reveals that lipoic acid binds in a hydrophobic cavity primarily within the large N-terminal domain of the enzyme. nih.govdrugbank.com

The second step is the acyl transfer reaction. nih.gov The ε-amino group of a specific lysine residue on the target acceptor protein—such as the E2 subunit of α-ketoacid dehydrogenase complexes or the H-protein of the glycine cleavage system—acts as a nucleophile. nih.govdrugbank.com It attacks the carbonyl carbon of the enzyme-bound (R)-lipoyl-AMP intermediate. rcsb.org This results in the formation of a stable amide linkage between the lipoyl moiety and the lysine side chain, with the concomitant release of AMP. nih.govasm.org An invariant lysine residue within the LplA active site plays a critical role in both the adenylation and transfer steps of the reaction. nih.govnih.gov

Table 1: Two-Step Reaction Catalyzed by Lipoate-Protein Ligase

| Step | Reaction Name | Description | Reactants | Products |

|---|---|---|---|---|

| 1 | Lipoate Adenylation | Activation of (R)-lipoate using ATP to form a high-energy mixed anhydride intermediate. | (R)-Lipoate, ATP | (R)-Lipoyl-AMP, Pyrophosphate (PPi) |

| 2 | Lipoyl Transfer | Transfer of the activated lipoyl group to the ε-amino group of a specific lysine residue on an acceptor protein. | (R)-Lipoyl-AMP, Apoprotein (with target lysine) | Lipoylated Holoprotein, AMP |

This table summarizes the sequential reactions involved in the utilization of (R)-lipoate, starting from its activation to the final modification of a target protein. The process is initiated by the formation of the (R)-lipoyl-AMP intermediate.

Sequential Product Release and Enzyme Conformational Cycling

The catalytic cycle of lipoate-protein ligase is characterized by ordered product release and significant conformational changes within the enzyme. nih.gov The first product, pyrophosphate, is released immediately following the adenylation of lipoate to form the (R)-lipoyl-AMP intermediate. nih.govnih.gov

The formation of the (R)-lipoyl-AMP intermediate induces a series of major conformational changes in the enzyme structure. asm.org Structural studies of E. coli LplA have revealed that upon completion of the adenylation reaction, the enzyme undergoes at least three large-scale structural adjustments. nih.govasm.orgasm.org These include the movement of both the adenylate-binding and lipoate-binding loops to secure the (R)-lipoyl-AMP intermediate within the active site. nih.govasm.org

The most dramatic change is a rotation of the enzyme's small C-terminal domain by approximately 180 degrees. nih.govasm.orgasm.org This large-scale rotation is a prerequisite for the enzyme to accommodate the lipoate acceptor protein and position its target lysine residue correctly for the subsequent acyl transfer reaction. nih.govasm.org Once the lipoyl group has been transferred to the apoprotein, the final product, AMP, is released from the active site, allowing the enzyme to return to its initial state to begin another catalytic cycle. frontiersin.orgnih.gov This mechanism, driven by conformational changes, ensures the efficient and specific lipoylation of target proteins. nih.gov

Structural Biology of R Lipoyl Amp 1 Enzyme Complexes

Crystallographic Analyses of (R)-Lipoyl-AMP(1-) Bound to Lipoyltransferases

Crystallographic studies have been pivotal in elucidating the three-dimensional architecture of lipoyltransferases, such as Lipoate-Protein Ligase A (LplA), in complex with the intermediate (R)-lipoyl-AMP. These analyses provide a static yet detailed snapshot of the molecular interactions and conformational states that underpin the enzyme's catalytic cycle.

Active Site Architecture and Binding Pocket Characteristics for (R)-Lipoyl-AMP(1-)

The active site of LplA is a bifurcated pocket located in the large N-terminal domain, meticulously shaped to accommodate the (R)-lipoyl-AMP intermediate. nih.gov Upon binding, the lipoyl-AMP molecule adopts a distinct U-shaped conformation, which is securely sandwiched between a large β-sheet and a flexible lipoate-binding loop (residues 69-76 in E. coli LplA). nih.govfrontiersin.org This U-shaped arrangement is a conserved feature observed in LplA from various species, including Mycoplasma hyopneumoniae. frontiersin.org

The binding pocket is characterized by a hydrophobic tunnel that encases the aliphatic moiety of the lipoic acid. frontiersin.org In T. acidophilum LplA, the dithiolane ring of the lipoyl moiety is encircled by hydrophobic residues and the side chains of His81 and His161. psu.edu Similarly, in M. hyopneumoniae LplA, this hydrophobic tunnel is formed by residues such as L20, Y40, T75, C90, A143, and Y152. frontiersin.org This hydrophobic environment is crucial for shielding the reactive dithiolane ring and positioning it correctly for catalysis.

Structural alignments have revealed subtle but important differences between LplA from different organisms. For instance, in M. hyopneumoniae LplA, the presence of a bulky residue (Q47) pushes the dithiolane ring into a slightly different orientation compared to other LplA structures. frontiersin.org

| Enzyme | Organism | PDB ID | Key Active Site Features for (R)-Lipoyl-AMP |

| Lipoate-Protein Ligase A (LplA) | Escherichia coli | 3A7R | Bifurcated active site, U-shaped lipoyl-AMP conformation, lipoate-binding loop (69-76). nih.govresearchgate.net |

| Lipoate-Protein Ligase A (LplA) | Thermoplasma acidophilum | 1V82 | Bifurcated pocket, hydrophobic residues surrounding the dithiolane ring (e.g., His81, His161). psu.edupnas.org |

| Lipoate-Protein Ligase A (LplA) | Mycoplasma hyopneumoniae | 6LBG | Hydrophobic tunnel for the lipoyl chain (L20, Y40, T75, C90, A143, Y152). frontiersin.org |

Molecular Interactions with the Adenosine (B11128) Monophosphate Moiety

The adenosine monophosphate (AMP) portion of the intermediate is anchored in the active site through a network of extensive hydrogen bonds and hydrophobic interactions. nih.govfrontiersin.org In E. coli LplA, the adenine (B156593) ring is specifically recognized, with its N1 and N6 atoms forming hydrogen bonds with the side chain of Thr151 and the side chain of Asn83 and main chain of Phe78, respectively. nih.gov

The ribose and phosphate (B84403) groups also play a critical role in binding. The ribose hydroxyls (O2, O4, O5*) form hydrogen bonds with residues like Ser182 and the essential Lys133. nih.gov The phosphate group itself interacts with the side chain of Asn121 and the backbone atoms of Val183. nih.gov These interactions not only stabilize the bound intermediate but also correctly orient the reactive mixed anhydride (B1165640) bond for the subsequent transfer reaction. The conservation of these interacting residues across different species, as seen in structural models of Listeria monocytogenes LplA1 and LplA2, underscores their fundamental importance in the catalytic mechanism. nih.gov

| Interacting Residue (E. coli LplA) | Moiety of (R)-Lipoyl-AMP | Type of Interaction |

| Thr151 | Adenine Ring (N1) | Hydrogen Bond |

| Asn83, Phe78 | Adenine Ring (N6) | Hydrogen Bonds |

| Ser182 | Ribose (O2) | Hydrogen Bond |

| Lys133 | Ribose (O4, O5*) | Hydrogen Bonds |

| Asn121, Val183 | Phosphate Group | Hydrogen Bonds |

Conformational Arrangement of the (R)-Lipoyl Dithiolane Ring within the Catalytic Domain

The (R)-lipoyl dithiolane ring is precisely positioned within the catalytic domain to facilitate the subsequent transfer reaction. In the structure of E. coli LplA with lipoyl-AMP bound, the W37 residue is brought into close proximity (3.6 Å) to the dithiolane ring. pnas.org This is a significant conformational change compared to the structure with only lipoic acid bound, where W37 is much farther away (8.5 Å). pnas.org This proximity is thought to be important for catalysis and has been a key target in engineering LplA for broader substrate specificity. pnas.org

The ring is nestled in a hydrophobic pocket, which shields it from the solvent and positions it near the catalytic lysine (B10760008) residue (Lys133 in E. coli LplA) that is crucial for both the adenylation and transfer steps. nih.govpsu.edu The precise conformation ensures that the lipoyl moiety is correctly oriented for the nucleophilic attack by the ε-amino group of a specific lysine on the target acceptor protein. nih.gov

Conformational Dynamics and Allosteric Regulation Induced by (R)-Lipoyl-AMP(1-) Binding

The binding of (R)-lipoyl-AMP is not a simple lock-and-key event; it triggers significant conformational changes that are essential for the enzyme's function and regulation. These dynamics ensure the orderly progression of the two-step catalytic reaction.

Inter-Domain Motions and Communication in LplA upon Ligand Binding

The formation of the lipoyl-AMP intermediate induces a dramatic, large-scale conformational change in LplA. nih.govasm.org The enzyme transitions from a "closed" to an "open" conformation, which involves the rotation of the entire C-terminal domain by approximately 180° relative to the N-terminal domain. nih.govbiorxiv.org This major rotation is accompanied by movements of the adenylate-binding and lipoate-binding loops, which close over the active site to secure the newly formed intermediate. nih.govbiorxiv.org

This global conformational change is a prerequisite for the second half-reaction. nih.gov The rotation of the C-terminal domain exposes a docking site for the lipoyl acceptor protein, which would be sterically blocked in the closed conformation. biorxiv.org Thus, the formation of lipoyl-AMP acts as an allosteric switch, communicating the completion of the first catalytic step from the active site to the protein-binding interface and preparing the enzyme to bind its protein substrate. asm.orgbiorxiv.org

Influence of (R)-Lipoyl-AMP(1-) on Enzyme-Substrate Affinity and Specificity

The conformational state of LplA, dictated by the presence of the lipoyl-AMP intermediate, directly influences its affinity and specificity for its protein substrates. The wild-type E. coli LplA, even when bound to lipoyl-AMP, exists in an equilibrium between the closed and open states, with the closed state being favored. biorxiv.org

Comparative Structural Homology with Biotin (B1667282) Protein Ligase and Related Adenylate-Forming Enzymes

The enzyme responsible for the synthesis of (R)-lipoyl-AMP, lipoate-protein ligase A (LplA), belongs to a broad family of adenylate-forming enzymes. This family includes the structurally and functionally related biotin protein ligase (BPL) and class II aminoacyl-tRNA synthetases. proteopedia.orgresearchgate.netnih.gov These enzymes share a conserved two-step catalytic mechanism that proceeds through the formation of a high-energy acyl-adenylate intermediate. proteopedia.orgnih.govnih.gov In the case of LplA, lipoic acid is activated with ATP to form the (R)-lipoyl-AMP intermediate, which remains bound to the enzyme before the lipoyl moiety is transferred to a specific lysine residue on an acceptor protein. nih.govnih.gov Similarly, BPL activates biotin to form biotinyl-5'-AMP. proteopedia.orgnih.gov Despite this shared chemical strategy, significant structural differences between LplA and BPL ensure the high fidelity of their respective post-translational modification pathways. embopress.org

The structural homology is most pronounced within the catalytic domains. The N-terminal domain of LplA and the central domain of BPL share a common α/β fold that is characteristic of the wider adenylate-forming enzyme superfamily. researchgate.net Superimposition of the crystal structures of LplA from Thermoplasma acidophilum and BPL from E. coli reveals that the respective substrates, lipoic acid and biotin, occupy virtually identical positions within the active site. nih.gov Furthermore, a critical lysine residue, conserved across both ligase families and essential for catalysis, is located in the exact same position and orientation in both enzymes. nih.gov This shared architecture within the active site points to a common evolutionary ancestor for this enzyme class. proteopedia.orgresearchgate.net

Despite the conserved catalytic core, these enzymes display stringent substrate specificity, a feature governed by structural elements outside the immediate active site. embopress.org The recognition of the correct protein substrate—a lipoyl domain for LplA versus a biotinyl domain for BPL—is determined by specific structural cues. LplA recognizes features within the β-strands that flank the target lysine residue of the acceptor protein. embopress.org BPL, conversely, is less influenced by these flanking regions but is highly sensitive to the specific amino acid sequence surrounding the target lysine, being unable to modify the aspartate-lysine-alanine (DKA) motif found in lipoyl domains. embopress.org These differences in recognition mechanisms, along with distinct surface loops, prevent aberrant cross-reactivity between the two modification systems within the cell. nih.gov

The table below summarizes key comparative features between Lipoate-Protein Ligase A and Biotin Protein Ligase.

| Feature | Lipoate-Protein Ligase A (LplA) | Biotin Protein Ligase (BPL/BirA) |

| Intermediate | (R)-Lipoyl-AMP nih.gov | Biotinyl-5'-AMP proteopedia.org |

| Domain Organization | Large N-terminal catalytic domain, small C-terminal domain. nih.govasm.org | N-terminal DNA-binding, central catalytic, and C-terminal domains. proteopedia.org |

| C-Terminal Structure | Predominantly α-helical. asm.org | Predominantly β-strands. asm.org |

| Catalytic Core Fold | α/β class, homologous to BPL and class II aminoacyl-tRNA synthetases. researchgate.net | α/β class, homologous to LplA and class II aminoacyl-tRNA synthetases. proteopedia.orgnih.gov |

| Substrate Recognition | Recognizes structural cues in β-strands flanking the target lysine. embopress.org | Sensitive to the amino acid motif around the target lysine. embopress.org |

Detailed structural insights have been provided by X-ray crystallography. The following table lists representative structures from the Protein Data Bank (PDB) for LplA and BPL from various organisms, highlighting complexes with their respective adenylated intermediates.

| PDB ID | Enzyme | Organism | Bound Ligand(s) |

| 1X2H | Lipoate-Protein Ligase A | Escherichia coli | Lipoic acid, AMP nih.govasm.org |

| 5ICL | Lipoate-Protein Ligase A-2 | Enterococcus faecalis | Lipoyl-AMP |

| 2ART | Lipoate-Protein Ligase A | Thermoplasma acidophilum | Lipoyl-AMP researchgate.netresearchgate.net |

| 4OP0 | Biotin Protein Ligase | Mycobacterium tuberculosis | Biotinyl-5'-AMP proteopedia.orgrcsb.org |

| 1BIA | Biotin Protein Ligase (BirA) | Escherichia coli | Apo (unliganded) researchgate.net |

| 3V7R | Biotin Protein Ligase | Staphylococcus aureus | Inhibitor |

Molecular Genetics and Evolutionary Aspects of R Lipoyl Amp 1 Metabolism

Genetic Determinants of (R)-Lipoyl-AMP(1-) Generating and Utilizing Enzymes

The generation of (R)-lipoyl-AMP and its subsequent utilization in protein lipoylation are catalyzed by a family of enzymes known as lipoate-protein ligases. nih.gov The genes encoding these enzymes are crucial for cellular metabolism, and their dysfunction can lead to severe metabolic disorders.

Identification and Characterization of Genes Encoding Lipoate-Protein Ligases (e.g., lplA, LIPT1)

In bacteria such as Escherichia coli, the gene lplA encodes the lipoate-protein ligase A (LplA). nih.gov This enzyme catalyzes a two-step reaction: the activation of free lipoic acid with ATP to form the tightly bound intermediate lipoyl-AMP, followed by the transfer of the lipoyl moiety to a specific lysine (B10760008) residue on the acceptor apoprotein. nih.govresearchgate.netfrontiersin.org The lplA gene was first identified, cloned, and sequenced in E. coli, and its product was purified and shown to catalyze the ATP-dependent attachment of lipoic acid to apoproteins. nih.gov

In humans, the orthologous gene is LIPT1 (Lipoyltransferase 1). nih.gov Initially, LIPT1 was characterized as a lipoyltransferase that utilizes lipoyl-AMP as a substrate to attach lipoic acid to the E2 subunits of the pyruvate (B1213749) dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (α-KGDH) complexes. nih.gov However, more recent research has revealed a more complex and physiologically relevant role for LIPT1. It primarily functions as a lipoyl amidotransferase, catalyzing the transfer of the lipoyl group from the H protein of the glycine (B1666218) cleavage system (GCSH) to the E2 subunits of other dehydrogenase complexes. pnas.orguniprot.org This suggests that the previously observed lipoyl-AMP-dependent activity might be an evolutionary remnant. pnas.orgfrontiersin.org

Mutations in the human LIPT1 gene are associated with a rare autosomal recessive metabolic disorder characterized by severe lactic acidosis, encephalopathy, and early death. nih.govmdpi.com These mutations lead to a specific deficiency in the lipoylation of the 2-ketoacid dehydrogenase complexes, while the lipoylation of GCSH remains largely unaffected. pnas.orgmdpi.com

| Gene | Organism | Encoded Protein | Function in (R)-Lipoyl-AMP Metabolism |

| lplA | Escherichia coli | Lipoate-protein ligase A (LplA) | Catalyzes the formation of lipoyl-AMP from lipoate and ATP, and transfers the lipoyl group to apoproteins. nih.gov |

| LIPT1 | Homo sapiens | Lipoyltransferase 1 (LIPT1) | Primarily acts as a lipoyl amidotransferase, transferring lipoyl groups from GCSH. Also shows in vitro activity with lipoyl-AMP. pnas.orguniprot.org |

| lplJ | Bacillus subtilis | Lipoate-protein ligase J (LplJ) | Functionally replaces E. coli LplA in lipoate salvage. asm.org |

Genetic Studies of Functional Complementation and Mutant Phenotypes Related to (R)-Lipoyl-AMP(1-) Pathways

Functional complementation experiments have been instrumental in elucidating the roles of these genes. For instance, expressing the bacterial lplA or lplJ genes in human cells with mutations in LIPT1, LIAS, or LIPT2 can rescue the lipoylation-deficient phenotype when supplemented with lipoic acid. researchgate.netbiorxiv.org This demonstrates that the bacterial enzymes can bypass the defective endogenous pathway by directly lipoylating the human target proteins. biorxiv.org These studies highlight the conserved nature of the lipoylation targets across species.

Studies of mutant phenotypes have further clarified the pathways. In E. coli, null mutations in lplA result in a severe defect in the utilization of exogenous lipoic acid. nih.gov In humans, mutations in LIPT1 lead to a distinct metabolic profile where patients exhibit deficient activity of PDH and α-KGDH but have normal glycine cleavage system function, underscoring the specific role of LIPT1 in the lipoyl relay from GCSH. pnas.orgmdpi.com In contrast, mutations in LIAS (lipoic acid synthase) or LIPT2 (lipoyl(octanoyl) transferase) result in a global loss of protein lipoylation, leading to more severe and widespread metabolic defects, including hyperglycinemia. pnas.orgfrontiersin.orgbiorxiv.org

Evolutionary Conservation and Diversification of Lipoylation Pathways Across Domains of Life

The machinery for protein lipoylation is ancient and has undergone significant evolution, leading to diverse strategies for the synthesis and attachment of lipoic acid across bacteria, archaea, and eukarya. researchgate.netnih.govplos.org

Comparative Genomics of (R)-Lipoyl-AMP(1-) Metabolism in Bacteria, Archaea, and Eukarya

Comparative genomic analyses have revealed that the enzymes involved in lipoic acid metabolism, including lipoate-protein ligases, are part of a larger structural family (Pfam PF03099) that shows significant structural conservation despite low sequence identity. frontiersin.org This family includes LplA, LIPT1, and octanoyltransferases like LipB and LIPT2. frontiersin.org

In bacteria , two primary pathways for lipoylation exist: a de novo synthesis pathway and a salvage pathway that utilizes exogenous lipoic acid via LplA. nih.gov The presence and combination of these pathways vary among different bacterial species. asm.orgnih.gov For example, Bacillus subtilis has a more complex system than E. coli, involving a lipoyl relay mechanism even in its salvage pathway. asm.orgunr.edu.ar

Archaea exhibit diverse and streamlined lipoylation systems. nih.govplos.org Many archaeal species possess an LplA homolog, often encoded by two separate genes (LplA-N and LplA-C), or a LipM-type octanoyltransferase. nih.govplos.org Phylogenetic analyses suggest that the bipartite archaeal LplA is the likely ancestor of some bacterial lipoate ligases, indicating horizontal gene transfer events between these domains. plos.orgresearchgate.net The presence of lipoylation pathways in archaea strongly correlates with an aerobic lifestyle. nih.gov

In eukarya , the lipoylation machinery is of prokaryotic origin and is localized to the mitochondria. frontiersin.orgplos.org Mammals and yeast possess homologs of the bacterial enzymes, including LIAS, LIPT1, and LIPT2. frontiersin.orgnih.gov The eukaryotic pathway appears to primarily rely on a de novo synthesis and lipoyl relay mechanism, similar to that found in some bacteria. frontiersin.orgnih.gov The salvage pathway, directly utilizing exogenous lipoic acid via a dedicated LplA-like enzyme that forms lipoyl-AMP, seems to be less prominent or absent in many eukaryotes, although LIPT1 retains this ancestral capability in vitro. nih.govpnas.org

Evolutionary Adaptations and Novel Pathways in Specific Organisms and Pathogens

The evolution of lipoylation pathways has been shaped by the specific metabolic needs and environments of different organisms. mdpi.com In some pathogens, the ability to scavenge lipoic acid from the host is crucial for survival and virulence. nih.govluc.edunih.gov

For instance, the malaria parasite Plasmodium falciparum possesses genes for both lipoate biosynthesis and scavenging. nih.gov Functional complementation studies have shown that its lipoate ligases can rescue lipoylation-deficient E. coli, indicating a functional salvage pathway that is essential for the parasite's survival. nih.gov

In Staphylococcus aureus, two lipoate-protein ligases, LplA1 and LplA2, are involved in salvaging lipoic acid from the host environment, which is important for its pathogenesis during infection. researchgate.net

Furthermore, novel lipoylation pathways have been discovered. A recently identified pathway in some bacteria and archaea involves a new class of lipoate ligase (sLpl(AB)) and two radical SAM proteins (LipS1 and LipS2) that act as a lipoyl synthase. plos.orgresearchgate.net Phylogenetic evidence suggests this novel system also likely originated in archaea and was spread to bacteria via horizontal gene transfer. plos.org This highlights the modular nature and complex evolutionary history of lipoate metabolism, involving gene fusion, loss, and horizontal transfer events that have allowed organisms to adapt to diverse metabolic niches. plos.orgresearchgate.net

Advanced Methodologies for Probing R Lipoyl Amp 1 Biochemistry

Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopic methods are pivotal in defining the three-dimensional structure of the lipoyl domains that interact with (R)-lipoyl-AMP(1-) and in detecting this transient intermediate.

Application of Nuclear Magnetic Resonance Spectroscopy to Lipoyl Domains and Their Interactions

In a study on the lipoyl domain from the pyruvate (B1213749) dehydrogenase multienzyme complex of Bacillus stearothermophilus, NMR was used to determine its three-dimensional structure. rcsb.org The structure was calculated using a hybrid distance geometry-simulated annealing strategy, based on a multitude of nuclear Overhauser effect (NOE) distance constraints and dihedral angle restraints. rcsb.org The resulting model showed a flattened eight-stranded β-barrel structure. rcsb.org

Table 1: NMR Structural Data for Lipoyl Domains

| Organism | Protein Complex | Lipoyl Domain | Key Structural Features | PDB ID |

|---|---|---|---|---|

| Bacillus stearothermophilus | Pyruvate Dehydrogenase | Dihydrolipoamide acetyltransferase component | Flattened eight-stranded β-barrel, lipoylation site (Lys42) in a β-turn. rcsb.org | 1LAB |

| Escherichia coli | 2-Oxoglutarate Dehydrogenase | Dihydrolipoyl succinyltransferase component | Flattened β-barrel with a hydrophobic core, lipoylation site (Lys43) at the tip of an exposed β-turn. pdbj.org | 1PMR |

Mass Spectrometry for Detection and Characterization of (R)-Lipoyl-AMP(1-) Intermediates and Modified Peptides

Mass spectrometry (MS) is a powerful tool for the detection and characterization of the products of lipoylation reactions, including the lipoylated proteins and peptides themselves. While direct detection of the transient (R)-lipoyl-AMP(1-) intermediate is challenging due to its labile nature, MS can confirm the conversion of octanoyl-modified domains to their lipoylated counterparts. nih.gov For instance, in in vivo experiments where the octanoyl-E2 domain was accumulated and then converted to the lipoyl domain upon restoration of lipoyl synthase activity, mass spectrometry was used to monitor this conversion. nih.gov

Electrospray ionization mass spectrometry (ESI-MS) has been used to verify the mass of purified lipoylated domains. nih.gov In studies of lipoyl synthase, MS2 selected-ion monitoring methods have been developed to detect octanoyl-, mercapto-octanoyl-, and lipoyl-peptides. acs.org Furthermore, recent advancements in MS techniques, particularly when coupled with separation methods, have enhanced the ability to characterize complex lipopolysaccharides and their lipid A components, which, while not directly (R)-lipoyl-AMP(1-), demonstrates the capability of modern MS in analyzing lipidated biomolecules. researchgate.net

Biochemical Assays for Enzyme Activity and Substrate Specificity

Biochemical assays are fundamental to understanding the kinetics and substrate preferences of the enzymes that produce and utilize (R)-lipoyl-AMP(1-).

In Vitro Reconstitution of (R)-Lipoyl-AMP(1-)-Dependent Lipoylation Pathways

The reconstitution of lipoylation pathways in vitro has been crucial for dissecting the function of the enzymes involved. A defined in vitro system for lipoic acid synthesis was developed using the apo form of the pyruvate dehydrogenase complex as the lipoyl-accepting protein, purified LipA, and either LplA with ATP and octanoic acid, or LipB with octanoyl-ACP. nih.gov The activity of the reconstituted pathway can be monitored by measuring the activation of the apo-pyruvate dehydrogenase complex. nih.gov

Furthermore, the lipoylation pathway has been reconstituted in heterologous systems. For example, the human lipoyl transfer pathway has been constructed in an E. coli ΔlipB strain. pnas.org In this system, the expression of human GCSH was induced in the presence of lipoic acid to allow the accumulation of lipoyl-GCSH, which then served as a donor for the subsequent lipoylation of other mitochondrial proteins. pnas.org Similarly, in vitro lipoylation assays using purified components have been established to study the activity of lipoate-protein ligases from various organisms, such as Streptomyces coelicolor and Thioalkalivibrio sp. K90mix. nih.govelifesciences.org

Radiometric and Spectrophotometric Activity Measurements for Enzymes Utilizing (R)-Lipoyl-AMP(1-)

Radiometric assays provide a highly sensitive method for detecting enzyme activity. The formation of the lipoyl-AMP intermediate can be assayed by using [α-³²P]ATP. nih.govelifesciences.org The reaction products are then separated by thin-layer chromatography (TLC) and visualized by autoradiography. nih.govelifesciences.org This method allows for the direct detection of the adenylated intermediate. Another radiometric approach involves using [1-¹⁴C]octanoic acid as a substrate, where the incorporation of the radiolabel into the acceptor protein is measured. elifesciences.org

Spectrophotometric assays are also widely used. The activation of apo-pyruvate dehydrogenase by lipoylation can be monitored spectrophotometrically by following the reduction of an NAD⁺ analogue. nih.gov The rate of formation of the reduced pyridine (B92270) dinucleotide is directly proportional to the extent of lipoylation. nih.gov More recently, a luminescent-based assay, the AMP-Glo™ Assay, has been developed to quantitatively measure the production of AMP from any biochemical reaction, including those catalyzed by lipoate-protein ligases. promega.com This assay is highly sensitive and suitable for high-throughput screening. promega.com

Computational Approaches in (R)-Lipoyl-AMP(1-) Research, Including Molecular Docking and Dynamics

Computational methods, including molecular docking and molecular dynamics (MD) simulations, have become invaluable tools for investigating the interactions of (R)-lipoyl-AMP(1-) and its analogues with their target enzymes.

Molecular docking studies have been used to predict the binding modes of potential inhibitors that mimic the (R)-lipoyl-AMP(1-) intermediate. researchgate.net For instance, inhibitors with chemically stable amide bonds have been designed and docked into the active sites of lipoate-protein ligases from Listeria monocytogenes and Plasmodium falciparum. researchgate.net These studies provide insights into the key interactions between the ligand and the protein, guiding the design of more potent inhibitors. researchgate.net

Molecular dynamics simulations offer a way to study the dynamic behavior of these systems over time. MD simulations have been used to predict the binding affinities of potential inhibitors to lipoate-protein ligases. researchgate.net Furthermore, MD simulations have been employed to understand the backbone dynamics of enzymes like LipB and the role of specific structural loops in its function. nih.gov These simulations can reveal conformational changes and interactions that are critical for substrate recognition and catalysis, which are often difficult to capture with static experimental structures. nih.govbiorxiv.org

Expanding Biological Roles and Mechanistic Insights Beyond Canonical Functions

(R)-Lipoyl-AMP(1-)-Dependent Protein Lipoylation in Multienzyme Complexes

Protein lipoylation is a highly conserved post-translational modification where the (R)-lipoic acid moiety is attached to a specific lysine (B10760008) residue of a target protein. nih.gov The formation of (R)-lipoyl-AMP is the key activation step in the salvage pathway that utilizes exogenous lipoic acid for this process. nih.gov

The lipoylation of key multienzyme complexes, such as the Pyruvate (B1213749) Dehydrogenase (PDH) complex and the Glycine (B1666218) Cleavage System (GCS), is essential for their function in central metabolism. nih.govuniprot.org The PDH complex, which links glycolysis to the citric acid cycle, and the GCS, which is central to glycine degradation, both rely on lipoylated protein components to carry out their catalytic activities. nih.govnih.gov

In the exogenous lipoylation pathway, LplA catalyzes the formation of lipoyl-AMP, which then serves as the donor for the transfer of the lipoyl group to the ε-amino group of a specific lysine residue on the target proteins. nih.gov These targets include the E2 subunit of the PDH complex (dihydrolipoamide S-acetyltransferase or DLAT) and the H-protein of the Glycine Cleavage System (GCSH). nih.govnih.govuniprot.org In mammals, an enzyme called lipoyltransferase 1 (LIPT1) can also catalyze the transfer of the lipoyl group from lipoyl-AMP to the lipoyl domains of these enzymes, although its primary role is thought to be the transfer of the lipoyl group from lipoylated GCSH to other complexes like PDH. nih.govuniprot.org The lipoylation of GCSH is pivotal, as it can serve as a reservoir of lipoic acid for other mitochondrial enzymes. nih.govuniprot.org

Table 1: Key Enzymes and Proteins in (R)-Lipoyl-AMP(1-)-Dependent Lipoylation

| Enzyme/Protein | Organism(s) | Function in Lipoylation | Key References |

|---|---|---|---|

| Lipoate-protein ligase A (LplA) | E. coli, Mammals | Activates free lipoic acid to form (R)-lipoyl-AMP and transfers the lipoyl group to target proteins. | nih.gov, , |

| Pyruvate Dehydrogenase (PDH) Complex (E2 Subunit - DLAT) | Bacteria, Eukaryotes | Target protein for lipoylation; essential for converting pyruvate to acetyl-CoA. | nih.gov |

| Glycine Cleavage System H-protein (GCSH) | Bacteria, Eukaryotes | Target protein for lipoylation; shuttles a methylamine (B109427) group and acts as a lipoyl group donor. | uniprot.org, researchgate.net, nih.gov |

| Lipoyltransferase 1 (LIPT1) | Mammals | Transfers lipoyl groups from lipoyl-GCSH to other enzymes like PDH E2; can also use lipoyl-AMP in vitro. | uniprot.org, nih.gov |

Once attached to a lysine residue, the resulting (R)-lipoyl-lysine moiety functions as a "swinging arm". nih.govbiorxiv.org This flexible arm, tethered to the lipoyl domain of the E2 subunit, is long enough to move between the active sites of the different enzymes (E1, E2, and E3) that constitute the multienzyme complex. nih.govresearchgate.net

Pyruvate Dehydrogenase Complex and Glycine Cleavage System H-protein Lipoylation

Novel Functional Contexts of (R)-Lipoyl-AMP(1-) Intermediates

The significance of (R)-lipoyl-AMP extends beyond its direct role in modifying canonical enzyme complexes. The pathway it initiates is intertwined with other fundamental cellular processes, including sulfur metabolism and the regulation of metabolic signaling networks.

Lipoic acid is a sulfur-containing cofactor, and its biosynthesis is intrinsically linked to cellular sulfur metabolism. researchgate.netnormalesup.org The de novo pathway involves the insertion of two sulfur atoms into an octanoyl precursor, a reaction catalyzed by lipoyl synthase (LIAS). researchgate.netresearchgate.net This enzyme utilizes its own iron-sulfur clusters as the sulfur donors, directly connecting lipoylation to the metabolism of these essential inorganic cofactors. researchgate.netnih.gov The pathway initiated by (R)-lipoyl-AMP, which salvages external lipoate, provides an alternative route to acquire this sulfur-containing cofactor, highlighting a connection to the broader sulfur economy of the cell. researchgate.net

Emerging evidence points to non-canonical roles for the lipoylation pathway. For instance, the enzymes of the exogenous pathway that use (R)-lipoyl-AMP as an intermediate can mistakenly incorporate xenobiotic analogues of lipoic acid into proteins like PDC-E2. nih.gov This aberrant modification can create neo-antigens, which are implicated in the breakdown of immune tolerance in autoimmune diseases such as primary biliary cirrhosis. nih.gov Furthermore, the essential role of the lipoylated GCSH protein in embryonic development suggests it may have functions beyond the glycine cleavage system, potentially acting as a central hub in lipoic acid metabolism. nih.govresearchgate.net

The lipoylation of enzymes, which can be initiated by the formation of (R)-lipoyl-AMP, serves as a critical regulatory node in cellular metabolism. By controlling the activity of the PDH and α-ketoglutarate dehydrogenase complexes, lipoylation directly influences the flow of metabolites into the TCA cycle, thereby modulating cellular energy production. nih.govresearchgate.netresearchgate.net

Cellular signaling networks can sense and respond to the metabolic status, which is influenced by lipoylation. For example, lipoic acid levels can affect signaling through the AMPK and PI3K pathways, which are master regulators of energy homeostasis. researchgate.net The regulation of the lipoylation process itself is also a point of control. Recent studies have identified proteins like Poldip2 that are sensitive to cellular oxygen levels and can regulate the lipoylation of PDH and αKGDH in response to hypoxia. researchgate.net This regulation appears to occur via the salvage pathway, where Poldip2 controls the availability of the lipoyl-AMP substrate, linking environmental cues to the activity of central metabolic enzymes. researchgate.net The fidelity of the lipoylation process can also be influenced by the cell's energy state, as the balance of ATP and GTP can affect whether lipoic acid or a xenobiotic analogue is incorporated into target proteins. nih.gov

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| (R)-lipoyl-AMP(1-) |

| (R)-Lipoic acid |

| (R)-Lipoyl-lysine |

| 5,10-methylene-THF |

| 6-bromohexanoic acid |

| Acetyl-CoA |

| Acyl carrier protein (ACP) |

| Adenosine (B11128) triphosphate (ATP) |

| Alpha-ketoglutarate |

| Ammonia |

| AMP |

| CTP |

| Cysteine |

| Formate |

| Glutathione (GSH) |

| Glycine |

| GTP |

| H2S |

| Homocysteine |

| L-methionine |

| NADH |

| Octanoic acid |

| Pyruvate |

| S-adenosylmethionine |

| Serine |

Q & A

Q. Basic Experimental Design :

- Exogenous Pathway : Supplement cultures with isotopically labeled lipoic acid (e.g., ¹³C-lipoate) and track (R)-lipoyl-AMP formation via LC-MS/MS or radiolabeled ATP incorporation assays .

- Endogenous Pathway : Knock out lipB or lipA genes to force reliance on exogenous lipoate, then quantify lipoylated proteins via Western blotting with anti-lipoyl antibodies .

Advanced Contradiction Analysis :

Conflicting data on enzyme specificity (e.g., LplA vs. LipB) can be resolved using competitive activity assays with octanoyl-ACP and ATP, monitoring AMP release via HPLC-UV .

What analytical techniques are recommended for quantifying (R)-lipoyl-AMP in metabolomic studies?

Q. Methodological Guidance :

- Exact Mass Analysis : Use high-resolution mass spectrometry (HRMS) with a tolerance ≤0.01 Da (e.g., Q-TOF) to distinguish (R)-lipoyl-AMP (C₁₉H₂₈N₆O₉PS⁻; exact mass 535.1148) from isomers like malvidin derivatives .

- Fragmentation Patterns : Compare MS/MS spectra against synthetic standards to confirm diagnostic ions (e.g., m/z 348.07 for AMP moiety cleavage) .

- Chromatographic Separation : Optimize reverse-phase HPLC with acidic mobile phases (0.1% formic acid) to resolve polar metabolites .

How should researchers address discrepancies in reported binding affinities of (R)-lipoyl-AMP for LplA homologs?

Q. Advanced Methodological Approach :

- Isothermal Titration Calorimetry (ITC) : Directly measure ΔH and Kd using purified LplA and synthetic (R)-lipoyl-AMP under varying Mg²⁺ concentrations (critical for ATP-dependent binding) .

- Mutagenesis Studies : Target conserved residues in the RRXXGGG motif (e.g., Arg69, Gly73) to assess their role in stabilizing the U-shaped ligand conformation .

- Cross-Species Comparisons : Solve crystal structures of LplA homologs (e.g., Mycoplasma hyopneumoniae Mhp-LplJ) to identify species-specific interactions .

What computational strategies predict (R)-lipoyl-AMP interactions with novel ligases?

Q. Advanced Research Tools :

- Homology Modeling : Use Swiss-Model or AlphaFold to generate 3D structures of uncharacterized ligases, guided by sequence alignment with E. coli LplA (e.g., Clustal Omega) .

- Molecular Docking : Dock (R)-lipoyl-AMP into predicted active sites (AutoDock Vina) and validate poses via MD simulations (GROMOS96) to assess stability .

- Conservation Analysis : Map electrostatic surfaces (PyMOL) to identify conserved binding pockets across homologs .

How can researchers validate the functional impact of (R)-lipoyl-AMP in eukaryotic systems?

Q. Advanced Experimental Design :

- Mitochondrial Assays : Isolate mitochondria from HEK293 cells and measure lipoylation of PDH complexes via 2D gel electrophoresis after siRNA knockdown of human LIPT1 .

- Metabolomic Profiling : Correlate (R)-lipoyl-AMP levels with neurotoxic metabolites (e.g., xanthinic acid) in rat models using GC-MS and 16S rRNA sequencing to assess gut microbiota interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.